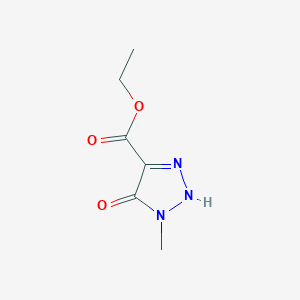

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 1, and an ethyl carboxylate moiety at position 2. Triazole-based compounds are widely studied due to their diverse applications in medicinal chemistry, materials science, and coordination chemistry. Its synthesis typically involves the cycloaddition of aryl azides with β-ketoesters under basic conditions, as demonstrated in recent methodologies .

Properties

IUPAC Name |

ethyl 1-methyl-5-oxo-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFIEYCQKMEYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 5-oxo-1-methyl-1H-1,2,3-triazole-4-carboxylate.

Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-methanol.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an anti-inflammatory and antibacterial agent. Research indicates that compounds with triazole structures exhibit significant biological activity due to their ability to interact with various biological targets.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of triazole derivatives. The findings suggested that ethyl 5-hydroxy derivatives showed enhanced activity against Gram-positive bacteria compared to other derivatives .

Agricultural Applications

This compound is also being investigated for its use as a plant growth regulator. Its ability to enhance resistance against pathogens makes it a candidate for developing environmentally friendly agricultural products.

Research Findings:

Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops such as wheat and barley .

Materials Science

In materials science, this compound has been explored for its potential in synthesizing novel polymers and coatings. Its reactive functional groups allow it to serve as a building block for creating materials with specific properties.

Application Example:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents at positions 1 and 5 of the triazole ring significantly influence the physicochemical and functional properties of these compounds. Key structural analogues include:

Key Observations :

- The hydroxyl group in the target compound increases acidity (pKa ~5–7) compared to methyl (non-acidic) or formyl (pKa ~12–14) substituents .

- Pyridinyl and nitrophenyl substituents at position 1 introduce aromatic interactions, while methyl groups favor steric stabilization .

Key Observations :

- DBU (1,8-diazabicycloundec-7-ene) is a preferred base for regioselective cycloadditions .

- Hydroxyl group formation often requires post-synthetic modifications, such as acid hydrolysis .

Physicochemical Properties

Substituents dictate solubility, crystallinity, and thermal stability:

Key Observations :

- Hydroxyl-containing derivatives exhibit higher polarity and lower thermal stability due to hydrogen-bonding networks .

- Pyridinyl-substituted compounds show enhanced thermal stability, making them suitable for coordination polymers .

Antioxidant Activity :

- Ethyl 5-methyl-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate demonstrated lipid peroxidation inhibition in murine liver models .

- The hydroxyl group in the target compound may enhance radical scavenging, though direct evidence is pending.

Coordination Chemistry :

- Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate forms luminescent Cd(II) coordination polymers with high thermal stability (>200°C) .

- The hydroxyl group in the target compound could improve ligand-metal binding affinity, enabling novel supramolecular architectures.

Crystallography :

Biological Activity

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is part of the triazole family, known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The compound's structure includes a hydroxyl group at the 5-position and an ethyl ester functionality, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been suggested that this compound may act as an enzyme inhibitor in certain metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been explored for its effectiveness against various bacterial and fungal strains. The compound's mechanism involves disrupting cellular processes in pathogens, which may include inhibiting cell wall synthesis or interfering with metabolic pathways .

Antiviral Activity

Studies have also investigated the antiviral potential of this compound. While some derivatives have shown limited activity against specific viruses, certain modifications to the triazole ring structure have enhanced efficacy. For instance, derivatives with additional substituents have been reported to exhibit improved antiviral properties .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cholinesterases (ChEs), which are critical enzymes involved in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. This compound and its derivatives have demonstrated varying degrees of inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), indicating potential therapeutic applications in neurodegenerative disorders .

Study on Enzyme Inhibition

A recent study evaluated several triazole derivatives for their BuChE inhibitory activity. Among them, compounds similar to this compound showed IC50 values suggesting potent inhibition compared to standard drugs like galantamine .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Ethyl 5-hydroxy derivative | 31.8 | High |

| Standard (Galantamine) | 12.0 | - |

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. Results indicated that modifications to the ethyl group could enhance the antimicrobial spectrum:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 μg/mL |

| S. aureus | 32 μg/mL |

| C. albicans | 64 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.